

In Vitro Biological Activity of [Asp5]-Oxytocin: A Comparative Guide

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

Cat. No.: B15604211

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of **[Asp5]-Oxytocin** against native Oxytocin and other relevant analogues. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications.

Comparative Analysis of In Vitro Activity

[Asp5]-Oxytocin is recognized as the first neurohypophyseal hormone analogue with a substitution at the 5-position that demonstrates significant biological activity.^{[1][2]} It exhibits a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of native oxytocin.^[1] Its uterotonic effects, observed as uterine contractions in vitro, are notably enhanced in the presence of magnesium ions (Mg^{2+}).^[1]

While precise quantitative data for the binding affinity (K_i) and functional potency (EC_{50}) of **[Asp5]-Oxytocin** are not readily available in the reviewed literature, its qualitative descriptions consistently highlight its potency. For a comprehensive comparison, this guide includes quantitative data for native Oxytocin and other well-characterized analogues, Carbetocin (an agonist) and Atosiban (an antagonist).

Table 1: Comparative In Vitro Activity of Oxytocin Analogues

Compound	Receptor Binding Affinity (K _i , nM)	Functional Potency (EC ₅₀ , nM)	Assay Type	Cell Line/Tissue
[Asp5]-Oxytocin	High Affinity (Specific value not cited)	Potency reported as 20.3 units/mg (rat uterotonic)	Uterine Contraction	Rat Uterus
Oxytocin	0.75 ± 0.08[3]	9.7 ± 4.43[4]	Inositol Phosphate Accumulation	Human Myometrial Smooth Muscle Cells
1.5 ± 0.4[5]	1.0 (approx. for maximal effect) [6][7][8]	Collagen Lattice Contraction	Human Myometrial Cells (hTERT-C3 & M11)	
0.71[4]	5.62 ± 1.22[9]	Myometrial Strip Contraction	Rat Myometrium	
4.0 (for increase in [Ca ²⁺] _i)[10]	Calcium Mobilization	Human Myometrial Cells		
Carbetocin	7.1[11][12]	48.8 ± 16.09[4]	Inositol Phosphate Accumulation	HEK293 cells expressing human OXTR
7.24 ± 0.29 (myometrial V1a receptor)[9]	48.0 ± 8.20[9]	Myometrial Strip Contraction	Rat Myometrium	
Atosiban	3.55 ± 0.52[3]	IC ₅₀ = 5[13]	Inhibition of Oxytocin-induced Ca ²⁺ increase	Myometrial Cells
397[14]	-	Radioligand Binding	Myometrium	

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Oxytocin Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

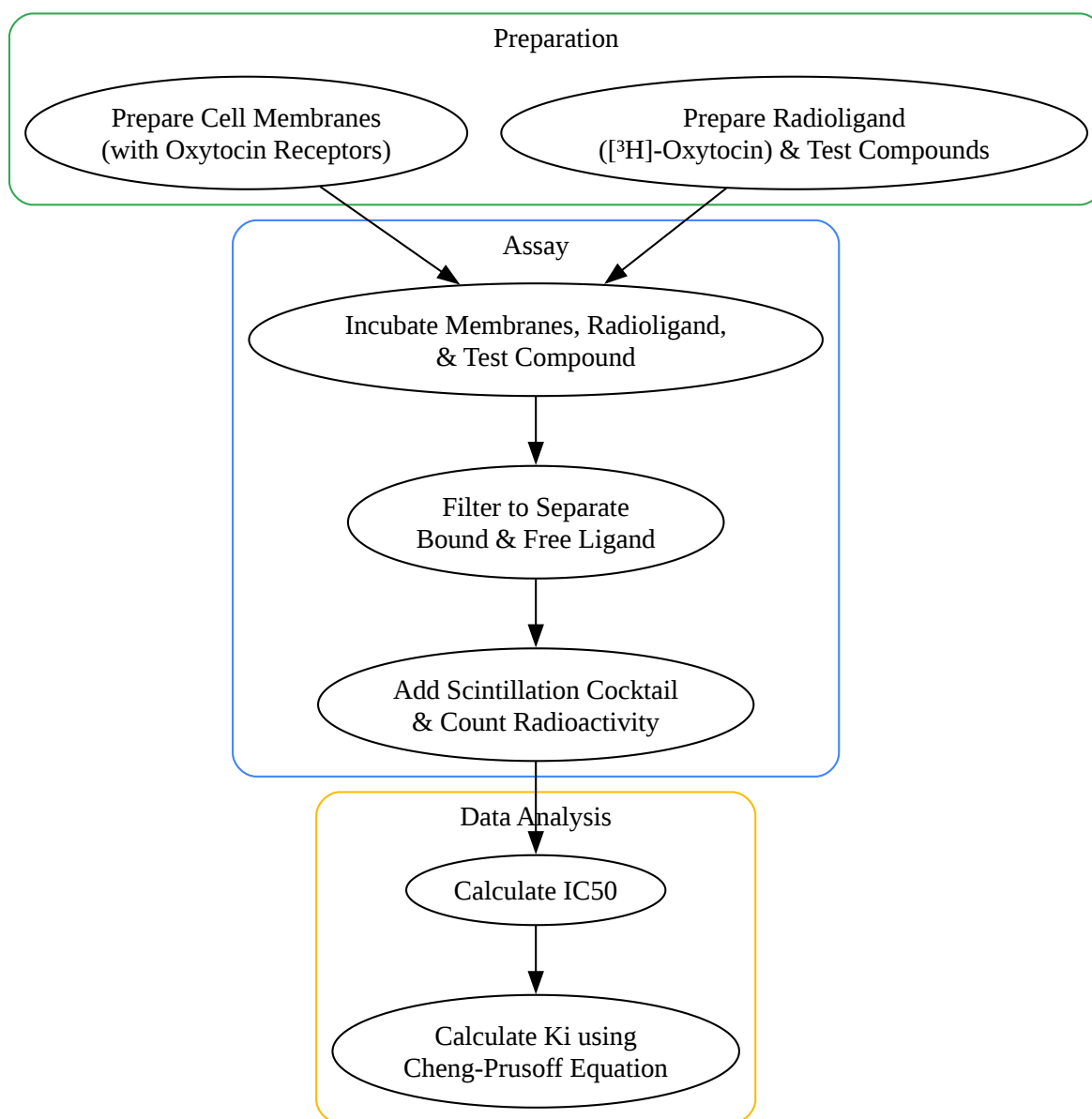
Materials:

- Cell membranes expressing the human oxytocin receptor (e.g., from human uterine smooth muscle cells or recombinant cell lines like CHO-K1/OXTR).
- Radioligand: [^3H]-Oxytocin.
- Test compounds: **[Asp5]-Oxytocin**, Oxytocin, and other analogues.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.

Procedure:

- Prepare cell membranes from a suitable source.
- In a 96-well plate, add assay buffer, serial dilutions of the test compound, and a fixed concentration of [^3H]-Oxytocin (typically near its K_d).
- Initiate the binding reaction by adding the cell membrane preparation to each well.

- Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.



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Calcium Mobilization Assay Workflow

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq signaling pathway downstream of the oxytocin receptor by quantifying the accumulation of inositol phosphates.

Materials:

- Cells expressing the human oxytocin receptor.
- [^3H]-myo-inositol.
- Stimulation Buffer containing lithium chloride (LiCl) to inhibit IP degradation.
- Test compounds: **[Asp5]-Oxytocin**, Oxytocin.
- Dowex anion-exchange resin.
- Scintillation cocktail and counter.

Procedure:

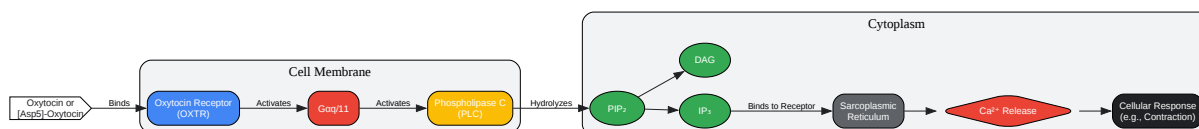
- Label the cells by incubating them with [^3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
- Wash the cells to remove unincorporated [^3H]-myo-inositol.
- Pre-incubate the cells with stimulation buffer containing LiCl.
- Add the test compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.
- Stop the reaction and lyse the cells.
- Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex resin).
- Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

- Data Analysis: Plot the amount of [^3H]-inositol phosphate produced against the compound concentration to determine the EC₅₀ value.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Oxytocin or **[Asp5]-Oxytocin**, the receptor primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ is a key event leading to various cellular responses, including smooth muscle contraction.

Canonical Oxytocin Signaling Pathway



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Oxytocin Receptor Signaling Pathway

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